Balenine

Descripción general

Descripción

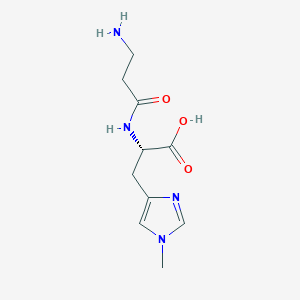

Balenine is an endogenous imidazole dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is primarily found in the muscles and brain of marine animals and some mammals . This compound is known for its potential antioxidant properties, similar to other imidazole dipeptides like carnosine and anserine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Balenine can be synthesized through the condensation of beta-alanine and 3-methyl-L-histidine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the dipeptide .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources, such as the muscle tissues of marine animals like opah (Lampris guttatus) and whales. The extraction process includes homogenization of the muscle tissue, followed by chromatographic separation techniques to isolate this compound from other dipeptides and proteins .

Análisis De Reacciones Químicas

Types of Reactions

Balenine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives and substituted dipeptides, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Introduction to Balenine

This compound, also known as beta-alanyl-N tau-methyl histidine, is an imidazole dipeptide that has garnered attention for its potential applications in various fields, particularly in health and nutrition. This compound is structurally related to carnosine and anserine, both of which are known for their roles in muscle function and antioxidant activity. Recent studies have highlighted this compound's unique stability and bioavailability, making it a promising candidate for supplementation in both clinical and athletic settings.

Nutraceutical Applications

-

Bioavailability and Stability

This compound has been shown to possess a significantly longer half-life in human circulation compared to carnosine and anserine. In a study, the half-life of this compound was found to be approximately 34.9 minutes, which is substantially longer than the 1.20 minutes for carnosine and 2.14 minutes for anserine . This enhanced stability suggests that this compound may be more effective as a dietary supplement. -

Antioxidant Properties

This compound exhibits antioxidant capabilities, which can help mitigate oxidative stress in the body. Research has indicated that this compound supplementation can decrease biomarkers of oxidative stress, such as the basal antioxidant potential (BAP) in human subjects . This property makes it a candidate for use in managing conditions associated with oxidative damage. -

Cognitive Function Enhancement

Preliminary studies suggest that this compound may improve cognitive function and work efficiency. In trials involving subjects who received this compound supplementation, significant improvements were observed in cognitive tests compared to placebo groups . This raises the possibility of using this compound as a cognitive enhancer.

Ergogenic Aid

-

Muscle Performance

This compound's role as an ergogenic aid is supported by its ability to enhance muscle regeneration and function. Studies have indicated that this compound can promote phagocytic activity in macrophages, which is crucial for muscle recovery post-exercise . Additionally, its stability may allow for more effective delivery during physical exertion compared to other dipeptides. -

Potential in Athletic Training

Given its properties, this compound could serve as a superior alternative to carnosine and anserine in sports nutrition. The correlation between its bioavailability and performance improvement suggests that athletes may benefit from this compound supplementation during training regimens .

Clinical Applications

-

Neuroprotective Effects

Research has explored this compound's effects on neurodegenerative conditions, such as Alzheimer's disease. Animal models have shown that this compound may provide protective effects on neurovascular networks, potentially aiding memory recovery . This positions this compound as a candidate for further investigation in neuroprotection therapies. -

Metabolic Benefits

This compound has been linked to positive effects on metabolic processes, including glucose regulation and fatty acid degradation . This could make it beneficial for individuals with metabolic disorders or those seeking to optimize metabolic health through dietary interventions.

Case Studies

Mecanismo De Acción

Balenine exerts its effects primarily through the activation of superoxide dismutase (SOD), an enzyme that plays a crucial role in protecting cells from oxidative stress. This compound enhances the activity of SOD without increasing its mRNA expression, suggesting a direct activation mechanism . Additionally, this compound promotes muscle regeneration by regulating the phagocytic activity of immune cells, which helps clear degenerated tissues and supports muscle repair .

Comparación Con Compuestos Similares

Balenine is similar to other imidazole dipeptides such as carnosine and anserine. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

- Carnosine (beta-alanyl-L-histidine)

- Anserine (beta-alanyl-3-methyl-L-histidine)

This compound’s unique stability and antioxidant properties make it a promising compound for various scientific and industrial applications.

Propiedades

Número CAS |

331-38-4 |

|---|---|

Fórmula molecular |

C10H16N4O3 |

Peso molecular |

240.26 g/mol |

Nombre IUPAC |

3-aminopropanoyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C10H16N4O3/c1-14-5-7(13-6-14)4-8(12)10(16)17-9(15)2-3-11/h5-6,8H,2-4,11-12H2,1H3/t8-/m0/s1 |

Clave InChI |

QAWKDPXGVJMDHM-QMMMGPOBSA-N |

SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN |

SMILES isomérico |

CN1C=C(N=C1)C[C@@H](C(=O)OC(=O)CCN)N |

SMILES canónico |

CN1C=C(N=C1)CC(C(=O)OC(=O)CCN)N |

Key on ui other cas no. |

331-38-4 |

Descripción física |

Solid |

Sinónimos |

alenine N(beta)-alanyl-1-methyl-histidine N-beta-Ala-1-methyl-His N-beta-alanyl-1-methyl-histidine N-beta-alanyl-1-methyl-L-histidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of balenine?

A1: this compound has a molecular formula of C9H14N4O3 and a molecular weight of 226.24 g/mol. []

Q2: Does the structure of this compound influence its properties?

A2: Yes, the structure of this compound, particularly the presence of the imidazole ring, contributes to its buffering capacity. [, ] The position of the methyl group on the imidazole ring differentiates this compound from its isomers, carnosine and anserine. [, ]

Q3: How does the buffering capacity of this compound compare to other related compounds?

A3: While this compound possesses buffering capacity, it is less effective than carnosine and anserine in the physiological pH range and shows a greater temperature dependence. []

Q4: In which organisms is this compound predominantly found?

A4: this compound is found in high concentrations in the muscle tissue of marine mammals, reptiles, and certain bird species. [, , , ] It was first identified in whale meat. []

Q5: How does this compound content vary among different species?

A5: this compound content varies greatly between species. For example, opah (Lampris guttatus) has been shown to contain a remarkably high amount of this compound, even exceeding that found in some species of baleen whales. []

Q6: Can this compound be detected in humans?

A6: Humans primarily store histidine dipeptides as carnosine. While this compound is not synthesized by the human body, it can be detected in plasma after ingestion of this compound-rich foods like opah. []

Q7: Is this compound metabolized differently compared to other histidine dipeptides?

A7: Studies in cockerels suggest that this compound is relatively stable compared to other histidine dipeptides like carnosine. This stability may impact the accuracy of using Nτ-methylhistidine excretion as a measure of muscle protein breakdown. [, ]

Q8: Does this compound have antioxidant properties?

A8: While the antioxidant capacity of this compound itself has not been extensively studied, research suggests that 2-oxo-balenine, a derivative, exhibits a much higher antioxidant capacity compared to this compound and other related dipeptides. []

Q9: Can this compound be used to enhance athletic performance?

A9: A study on recreational cyclists found that acute this compound supplementation did not improve performance in various cycling exercises. This contrasts with the ergogenic effects observed with carnosine and anserine. []

Q10: Does this compound impact muscle regeneration?

A10: A study using a cardiotoxin-induced muscle degeneration model in mice suggests that dietary this compound may promote muscle regeneration by enhancing the phagocytic activity of macrophages. []

Q11: Does this compound interact with specific enzymes?

A11: Research shows that this compound inhibits the catalytic activity of Pin1, a peptidyl prolyl cis/trans-isomerase. This enzyme plays a role in various cellular processes, and its inhibition by this compound could have implications for treating diseases like cancer and Alzheimer's disease. []

Q12: Can this compound influence taste perception?

A12: Studies indicate that this compound contributes to the taste of meat, imparting a slightly sweet and bitter taste. It can enhance the meaty flavor of food products. [] Additionally, this compound shows promise as a taste modifier in potassium chloride-containing foods and beverages, potentially masking the unpleasant bitter and harsh taste of potassium chloride. [, ]

Q13: How is this compound typically quantified?

A13: Several methods are available for this compound quantification, including:

- HPLC with pre-column derivatization: This method utilizes pre-column derivatization with phenyl isothiocyanate, followed by separation and detection using HPLC. []

- Hydrophilic interaction liquid chromatography (HILIC): This method offers a simple and rapid approach for separating and quantifying this compound, along with other histidine dipeptides and related compounds. [, , ]

- Automatic amino acid analyzer: This method involves hydrolyzing this compound into 3-methylhistidine and β-alanine, followed by quantification of 3-methylhistidine using an automatic amino acid analyzer. []

- High-performance liquid chromatography/tandem mass spectrometry (HPLC-ESI-MS/MS): Coupled with stable isotope dilution, this method enables highly sensitive and selective absolute quantification of this compound and its derivatives, even in complex matrices like meat. []

Q14: Can these methods differentiate this compound from other similar compounds?

A14: Yes, these analytical methods can effectively separate and quantify this compound, even in the presence of other structurally similar compounds like carnosine and anserine. [, , , , ]

Q15: What are some areas that require further research regarding this compound?

A15: Further research is needed to fully elucidate:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.